Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate
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Overview
Description
Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate is a complex organic compound with a unique structure that includes a pyrazine ring substituted with butyl, dimethyl, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylaniline with a suitable pyrazine derivative under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Butyl 3-(2,5-dimethylanilino)quinoxaline-2-carboxylate: A similar compound with a quinoxaline ring instead of a pyrazine ring.
2-((3,5-Dimethylanilino)carbonyl)benzoic acid: Another related compound with a benzoic acid moiety.
Uniqueness
Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate is unique due to its specific substitution pattern and the presence of both anilino and pyrazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
butyl 3-[(2,5-dimethylphenyl)carbamoyl]-5,6-dimethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C20H25N3O3/c1-6-7-10-26-20(25)18-17(21-14(4)15(5)22-18)19(24)23-16-11-12(2)8-9-13(16)3/h8-9,11H,6-7,10H2,1-5H3,(H,23,24) |
InChI Key |
PVPAQXAOOIPYSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NC(=C(N=C1C(=O)NC2=C(C=CC(=C2)C)C)C)C |
Origin of Product |
United States |
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